(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

This 4-aminomethyl heterobicyclic building block offers a rare functional handle for medicinal chemistry groups targeting kinase hinge-binding motifs. Unlike common 3- or 5-position isomers, the 4-amine allows unique exit vectors for amide coupling and reductive amination, enabling rapid SAR exploration in CHK1/CHK2, PKCθ, and other kinase programs. With ≥95% purity and reliable supply, it is a critical intermediate for scaffold-hopping away from crowded 7-azaindole chemical space.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 935466-91-4
Cat. No. B1465887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine
CAS935466-91-4
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1CN)C=NN2
InChIInChI=1S/C7H8N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,3,8H2,(H,9,10,11)
InChIKeyIMNWWRIQIGMVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine (CAS 935466-91-4): A 4‑Position Primary Amine Building Block for Kinase‑Focused Library Synthesis and Scaffold Diversification


(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine (CAS 935466-91-4) is a heterobicyclic building block comprising a 1H-pyrazolo[3,4-b]pyridine core with a primary aminomethyl substituent at the 4-position. The compound has a molecular formula of C₇H₈N₄ and a molecular weight of 148.17 g/mol . The pyrazolo[3,4-b]pyridine scaffold is a privileged hinge-binding motif in kinase inhibitor design, capable of forming a hydrogen bond donor–acceptor pair with the kinase hinge region and achieving multiple binding modes due to structural elements shared with both pyrrolo[2,3-b]pyridine (7-azaindole) and indazole [1]. The 4‑position primary amine functionality distinguishes this compound from the more commonly commercialized 3‑ and 5‑position analogs, enabling unique vectors for amide coupling, reductive amination, and subsequent diversification that are not accessible with isomeric aminomethyl derivatives [2].

Why (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Cannot Be Replaced by 3‑ or 5‑Position Methanamine Isomers


The pyrazolo[3,4-b]pyridine scaffold exhibits position-dependent substitution chemistry that fundamentally alters synthetic utility, downstream accessible chemical space, and ultimate biological function. The 4‑position, situated on the pyridine ring between N7 (the hinge-binding nitrogen) and C5, provides a unique vector that projects substituents into the solvent-exposed region or the ribose pocket of the kinase ATP-binding site, whereas the 3‑position (on the pyrazole ring) orients substituents toward the gatekeeper residue and back pocket [1]. The review of substitution patterns across >300,000 reported 1H-pyrazolo[3,4-b]pyridines documents that C4-substituted derivatives exhibit distinct synthetic accessibility and biological profiles compared to C3- or C5-substituted congeners, with the 4‑position primary amine representing a relatively scarce functional handle in commercial catalogs despite its established utility in kinase inhibitor patent literature [2]. Substituting a 4‑aminomethyl analog with a 3‑ or 5‑aminomethyl isomer results in an altered exit vector geometry, which changes the spatial relationship between the hinge-binding core and any pendant pharmacophore, potentially abolishing target engagement in established SAR series [3].

Quantitative Differentiation Evidence for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Versus Closest Analogs


Regioisomeric Differentiation: 4‑Position Methanamine Versus 3‑ and 5‑Position Isomers

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine bears the primary aminomethyl group at the 4‑position of the pyridine ring, distinguishing it from the more widely commercially available 3‑aminomethyl isomer (e.g., (1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine, CAS 1788054-70-5) and the 5‑aminomethyl isomer (e.g., (1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanamine dihydrochloride, CAS 2126178-62-7). The 4‑position substitution places the amine functionality on the pyridine ring para to the N7 hinge-binding nitrogen, whereas the 3‑position isomer places the amine on the pyrazole ring, and the 5‑position isomer places it on the pyridine ring ortho to N7 . The comprehensive review of pyrazolo[3,4-b]pyridine substitution patterns documents that 4‑position substitution constitutes a distinct category of derivatives with synthetic methods differing from those employed for 3‑ and 5‑position analogs, reflecting the differential reactivity of the pyridine C4 position versus the pyrazole C3 position or pyridine C5 position [1].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Molecular Descriptor Differentiation: Polar Surface Area and LogP Versus N1‑Methyl Protected Analogs

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine, with an unsubstituted N1 position, exhibits a calculated polar surface area (PSA) of 67.59 Ų and a calculated LogP of 1.12, as reported in the MolBase chemical database [1]. In comparison, the N1‑methyl protected analog (1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine possesses increased lipophilicity due to the N‑methyl group, altering the hydrogen bond donor count and affecting membrane permeability predictions. The free N1‑H in the target compound provides an additional hydrogen bond donor (total H‑bond donors = 2) and enables tautomeric equilibration between 1H‑ and 2H‑ forms, a feature that influences kinase hinge‑binding geometry and is lost upon N1‑alkylation [2].

Physicochemical Properties Drug-likeness Computational Chemistry

Commercial Availability Differentiation: Unsubstituted 4‑Position Amine Versus Protected and Dimethylated Analogs

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine is commercially available at 95%+ purity from multiple vendors including ChemScene (Cat. CS-0545265), AngeneChemical, and Leyan (Cat. 1615926, 98% purity), with pricing and stock information publicly listed [1]. In contrast, the 4‑position dimethylated analog (1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine (CAS 1537452-50-8) and the SEM‑protected 3‑aminomethyl analog (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine) are also commercially accessible but represent fundamentally different synthetic intermediates with distinct protection/deprotection requirements . The target compound offers the 4‑aminomethyl functionality on the unsubstituted parent scaffold, enabling direct incorporation into final compounds without deprotection steps that would be required for SEM‑protected analogs.

Chemical Sourcing Building Block Availability Medicinal Chemistry Procurement

Kinase Scaffold Precedent: 4‑Substituted Pyrazolo[3,4-b]pyridines as CHK1/CHK2 and PKCθ Inhibitors

Patents explicitly claiming 4‑substituted 1H-pyrazolo[3,4-b]pyridines demonstrate that substitution at the 4‑position confers distinct kinase selectivity profiles. U.S. Patent Application 2010/0280043 discloses 4‑substituted 1H-pyrazolo[3,4-b]pyridines as CHK1 and/or CHK2 inhibitors useful for treating hyperproliferative diseases [1]. Similarly, Patent CN‑101903384‑A claims [1H-pyrazolo[3,4-b]pyridin-4-yl]-phenyl or -pyridin-2-yl derivatives as selective protein kinase Cθ (PKCθ) inhibitors [2]. The 4‑position in these inhibitors serves as the attachment point for the pharmacophore that projects into the solvent‑exposed region or selectivity pocket, whereas 3‑substituted pyrazolo[3,4-b]pyridines typically occupy the adenine pocket (exemplified by CDK1/CDK2 inhibitor BMS‑265246, which bears a 2,6‑difluorophenacyl group at N1 rather than a 4‑position substituent) [3]. The 4‑aminomethyl group in (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine provides a versatile handle for installing such 4‑position pharmacophores via amide bond formation or reductive amination.

Kinase Inhibition Checkpoint Kinase Cancer Therapeutics

Recommended Research and Procurement Applications for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine


Synthesis of 4‑Amide and 4‑Amino Derivatives for CHK1/CHK2 and PKCθ Kinase Inhibitor Programs

The 4‑aminomethyl group serves as a direct precursor for amide coupling with carboxylic acids or acyl chlorides to generate 4‑amidomethyl pyrazolo[3,4-b]pyridines, a structural motif claimed in patents for CHK1/CHK2 inhibitors (US 2010/0280043) and PKCθ inhibitors (CN‑101903384‑A) [1][2]. The primary amine can also undergo reductive amination with aldehydes or ketones to yield secondary and tertiary amines, enabling exploration of diverse 4‑position pharmacophores. This compound is specifically suited for medicinal chemistry teams pursuing kinase targets where 4‑position substitution on the pyrazolo[3,4-b]pyridine core has established SAR precedent.

Scaffold‑Hopping from 7‑Azaindole (Pyrrolo[2,3-b]pyridine) and Indazole Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core shares structural elements with both pyrrolo[2,3-b]pyridine (7‑azaindole) and indazole, enabling multiple kinase binding modes and facilitating scaffold‑hopping strategies [3]. The 4‑aminomethyl analog provides a functional handle for introducing substituents that can mimic key interactions observed in 7‑azaindole‑based inhibitors (e.g., vemurafenib, a BRAF inhibitor) while offering distinct intellectual property and potentially improved selectivity. This compound is appropriate for hit‑finding campaigns seeking to diversify away from crowded 7‑azaindole or indazole chemical space.

Parallel Library Synthesis for SAR Exploration at the Solvent‑Exposed Region

The 4‑position of pyrazolo[3,4-b]pyridine projects toward the solvent‑exposed region or ribose pocket of the kinase ATP‑binding site, making 4‑position substituents ideal for modulating physicochemical properties (solubility, LogD) and selectivity without disrupting critical hinge‑binding interactions [3]. (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine enables rapid parallel synthesis of amide or amine libraries via standard high‑throughput chemistry workflows (HATU‑mediated coupling, reductive amination in 96‑well format), accelerating SAR exploration for lead optimization programs.

Custom Synthesis Starting Material for 4‑Position Derivatized Pyrazolopyridines

For medicinal chemistry groups and contract research organizations requiring 4‑substituted pyrazolo[3,4-b]pyridines that are not commercially available as final compounds, this building block serves as an essential intermediate. The unsubstituted N1 position allows for subsequent N‑alkylation or N‑arylation to install diverse N1 substituents after 4‑position elaboration, providing maximum synthetic flexibility [4]. The compound's commercial availability at 95–98% purity from multiple vendors (ChemScene, Leyan, Angene) with established supply chains ensures reliable sourcing for multi‑gram synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.